molecular formula C13H20N2O B290305 2-propyl-N-(2-pyridinyl)pentanamide

2-propyl-N-(2-pyridinyl)pentanamide

Cat. No.: B290305
M. Wt: 220.31 g/mol
InChI Key: JLWNYGLHHBWRCT-UHFFFAOYSA-N
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Description

2-Propyl-N-(2-pyridinyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a 2-propyl substituent and an N-(2-pyridinyl) group. The compound’s structure consists of a pentanoyl chain (CH2CH2CH2CH2CO-) branched at the 2-position with a propyl group, while the amide nitrogen is bonded to a pyridine ring at the 2-position. For example, compounds like N4-valeroylsulfonamides (e.g., N4-Valeroylsulfamerazine ) and 2-propyl-N-(2,2,2-trifluoroethyl)pentanamide (S04) share key structural motifs, suggesting possible similarities in reactivity and bioactivity.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-propyl-N-pyridin-2-ylpentanamide

InChI

InChI=1S/C13H20N2O/c1-3-7-11(8-4-2)13(16)15-12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16)

InChI Key

JLWNYGLHHBWRCT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=N1

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

N4-Valeroylsulfamerazine (Compound 21)

  • Structure : Features a pentanamide group attached to a sulfonamide-phenyl moiety and a 4-methyl-2-pyrimidinyl substituent.
  • Application : Demonstrated antitubercular activity, suggesting the sulfonamide group may contribute to target binding.

2-Propyl-N-(2,2,2-Trifluoroethyl)pentanamide (S04)

  • Structure : Contains a 2-propylpentanamide backbone but substitutes the pyridinyl group with a trifluoroethylamine.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to pyridinyl.
  • Synthetic Yield : 59% via standard amidation, indicating efficient coupling under mild conditions.

Methyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]aminopropenoate (Compound 12)

  • Structure: Shares the 2-pyridinyl group but incorporates a cyano-ethenylamino side chain and ester functionality.
  • Key Differences : The conjugated system may enhance UV absorption, relevant for spectroscopic detection.

5-Chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide

  • Structure: A chloro-pentanamide with a dimethylamino branch, differing in substituent polarity and basicity.
  • Key Differences : The tertiary amine group increases water solubility compared to pyridinyl’s aromatic ring.

2,2-Dimethyl-N-(2-pyridinyl)propanamide

  • Structure : A bulkier propanamide derivative with a 2-pyridinyl group.
  • Key Differences : Shorter acyl chain reduces molecular weight (C10H14N2O vs. C13H18N2O for the target compound).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C13H18N2O ~218.3 Not reported Amide, pyridinyl
N4-Valeroylsulfamerazine C16H19N5O3S 385.4 216 Amide, sulfonamide, pyrimidinyl
S04 C10H18F3NO 225.25 76–77 Amide, trifluoroethyl
Compound 12 C20H18N4O4 378.4 Not reported Amide, cyano, pyridinyl
5-Chloro-N-{…}pentanamide C12H25ClN2O 248.8 Not reported Amide, chloro, dimethylamino

*Estimated based on structural analogs.

Key Observations:

  • Lipophilicity : S04’s trifluoroethyl group increases logP compared to pyridinyl derivatives.
  • Thermal Stability : Higher melting points in sulfonamide derivatives (e.g., 216°C for N4-Valeroylsulfamerazine) suggest stronger intermolecular forces.
  • Molecular Volume: Connolly parameters for N4-Valeroylsulfamerazine (accessible area 566 Ų, excluded volume 308 ų ) indicate a compact structure compared to linear pentanamides.

Key Observations:

  • Efficiency : S04’s higher yield (59%) suggests superior reactivity of trifluoroethylamine compared to sulfonamide intermediates.
  • Challenges : Low yields in pyridinyl-containing heterocycles (e.g., 33% for Compound 12) may stem from steric hindrance or side reactions.

Spectroscopic Data

Compound IR Amide C=O Stretch (cm⁻¹) Notable Peaks
N4-Valeroylsulfamerazine 1676 (CONH) 1152 (SO2NH), 1590 (aromatic C=C)
S04 1656 (s) 1147 (C-F stretch), 1552 (N-H bend)
2,2-Dimethyl-N-(2-pyridinyl)propanamide Not reported Expected ~1650–1680 (amide I band)

Key Observations:

  • Amide Bond Characteristics : Consistent C=O stretches (~1650–1680 cm⁻¹) across analogs confirm stable amide linkages.
  • Functional Group Identification: Sulfonamide (SO2NH) and C-F stretches provide diagnostic markers for differentiation.

Preparation Methods

Reaction Conditions:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Temperature : 0–25°C (initially), then reflux at 60–80°C for 4–6 hours.

  • Molar Ratio : 1:1.2 (2-aminopyridine : pentanoyl chloride).

Procedure:

  • Dissolve 2-aminopyridine (1 eq) in anhydrous THF.

  • Add TEA (1.5 eq) dropwise under nitrogen.

  • Cool to 0°C, then add pentanoyl chloride (1.2 eq) slowly.

  • Warm to room temperature, reflux for 4 hours.

  • Quench with ice water, extract with DCM, and dry over Na₂SO₄.

  • Purify via vacuum distillation or recrystallization (hexane/ethyl acetate).

Yield : 85–92%.
Purity : >98% (HPLC).

Carbodiimide-Mediated Coupling of Pentanoic Acid and 2-Aminopyridine

For substrates sensitive to acyl chlorides, pentanoic acid is activated using carbodiimides.

Reagents:

  • Activation Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Additives : Hydroxybenzotriazole (HOBt) to suppress racemization.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

Procedure:

  • Dissolve pentanoic acid (1 eq) and HOBt (1.1 eq) in DMF.

  • Add EDC (1.2 eq) and stir at 0°C for 30 minutes.

  • Add 2-aminopyridine (1 eq) and stir at 25°C for 12–24 hours.

  • Filter to remove urea byproducts, concentrate under vacuum.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 78–86%.
Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Catalytic Amidation Using DMAP

4-Dimethylaminopyridine (DMAP) accelerates amide bond formation via nucleophilic catalysis.

Optimized Protocol:

  • Catalyst : DMAP (0.1 eq).

  • Solvent : Toluene or xylene.

  • Temperature : 110–120°C.

  • Reaction Time : 2–3 hours.

Steps:

  • Mix pentanoic acid (1 eq), 2-aminopyridine (1.1 eq), and DMAP in toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • Cool, wash with 5% HCl, and dry the organic layer.

  • Recrystallize from ethanol/water (7:3).

Yield : 89–94%.
Key Benefit : Reduced reaction time and higher yields compared to non-catalytic methods.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 30 minutes, DMF solvent.

  • Yield : 88%.

Solid-Phase Synthesis

Resin-bound 2-aminopyridine derivatives enable iterative amidation:

  • Resin : Wang resin functionalized with Fmoc-protected 2-aminopyridine.

  • Activation : Pentanoic acid activated with HATU.

  • Cleavage : TFA/DCM (1:9) yields 82% product.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Key Advantage
Direct Amidation85–924–6 hours>98Simplicity, high yield
EDC/HOBt Coupling78–8612–24 hours95–97Mild conditions
DMAP-Catalyzed89–942–3 hours>99Fast, efficient
Microwave-Assisted880.5 hours96Rapid
Solid-Phase8248 hours90Scalable, automated

Purification and Characterization

  • Recrystallization : Preferred for large-scale synthesis (hexane/ethyl acetate mixture).

  • Column Chromatography : Used for analytical-scale purification (SiO₂, ethyl acetate gradient).

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 8.3 (d, 1H, pyridine-H), 7.6 (m, 2H, pyridine-H), 3.4 (t, 2H, CH₂), 1.6 (m, 4H, CH₂), 0.9 (t, 6H, CH₃).

    • MS (ESI+) : m/z 235.2 [M+H]⁺.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-acylation of pyridine nitrogen minimized by using excess 2-aminopyridine (1.2 eq).

  • Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves.

  • Scale-Up Issues : Solid-phase methods mitigate solubility challenges but require specialized equipment .

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